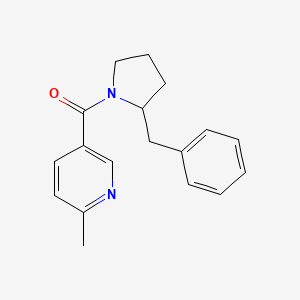
(2-Benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone, also known as methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that belongs to the class of psychoactive substances known as "bath salts." It was first synthesized in 1969 by Boehringer Ingelheim, a German pharmaceutical company, and later gained popularity as a recreational drug in the early 2000s. MDPV is known to produce stimulant effects and has been associated with several adverse health effects. However, in recent years, there has been growing interest in the scientific research application of MDPV due to its potential therapeutic benefits.
作用機序
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This results in the stimulation of the central nervous system, producing effects such as increased alertness, euphoria, and energy. The mechanism of action of MDPV is similar to that of other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects
MDPV has been shown to produce a range of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications such as arrhythmias, hypertension, and hyperthermia. It also affects the levels of several neurotransmitters in the brain, leading to changes in mood, behavior, and cognition.
実験室実験の利点と制限
MDPV has several advantages as a research tool. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it a useful tool for studying the role of these neurotransmitters in the brain. Additionally, MDPV has been shown to produce robust and reliable effects in animal models, which makes it a valuable tool for studying the effects of stimulant drugs on behavior and cognition.
However, there are also several limitations to the use of MDPV in research. It is a highly potent and addictive drug, which can make it difficult to control for factors such as tolerance and withdrawal in animal models. Additionally, the use of MDPV in research raises ethical concerns due to its potential for abuse and harm.
将来の方向性
There are several future directions for research on MDPV. One area of interest is the development of MDPV analogs that have improved therapeutic potential and reduced potential for abuse. Another area of interest is the development of novel treatment approaches for addiction and other psychiatric disorders that target the dopamine, norepinephrine, and serotonin systems. Finally, there is a need for further research on the long-term effects of MDPV use on the brain and body, as well as the potential risks and benefits of its therapeutic use.
合成法
MDPV is synthesized through a multi-step process that involves the reaction of 3,4-(2-Benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanonexyphenylpropan-2-one with pyrrolidine and subsequently with 3,6-dimethyl-2-pyridinecarboxaldehyde. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
MDPV has been shown to have potential therapeutic benefits in the treatment of several medical conditions. It has been found to have anxiolytic, antidepressant, and analgesic effects, which make it a promising candidate for the treatment of anxiety disorders, depression, and chronic pain. Additionally, MDPV has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-9-10-16(13-19-14)18(21)20-11-5-8-17(20)12-15-6-3-2-4-7-15/h2-4,6-7,9-10,13,17H,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOJPPGABSUIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



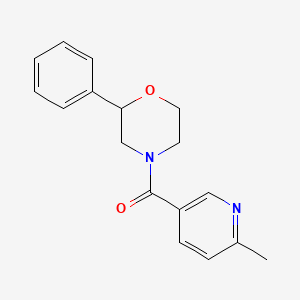
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
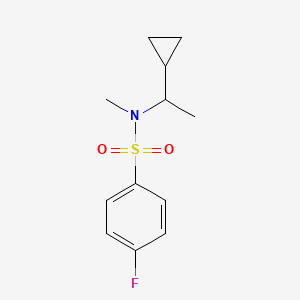


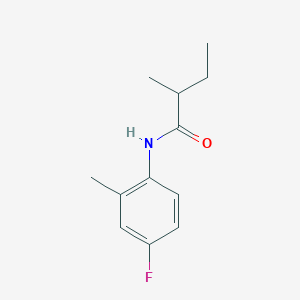
![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
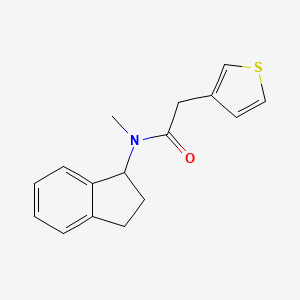
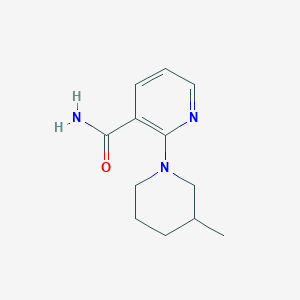
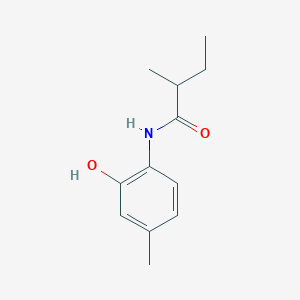
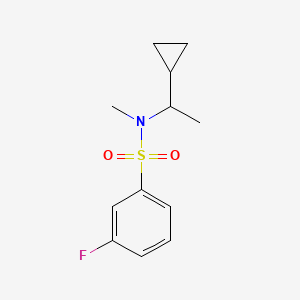
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)